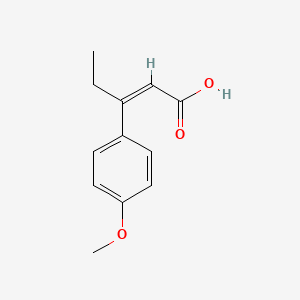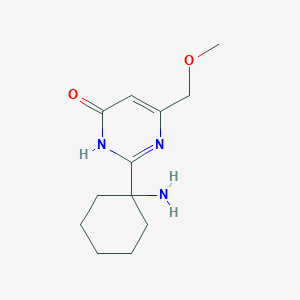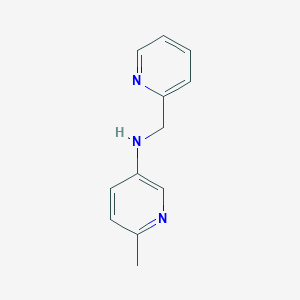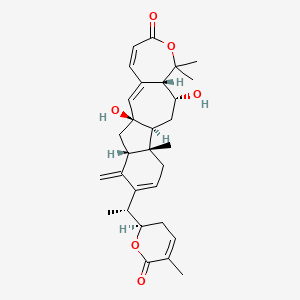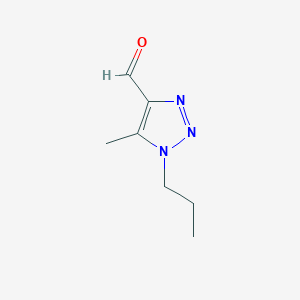
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound containing a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, commonly known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in aqueous media . The reaction conditions include:
Solvent: Aqueous or organic solvent
Catalyst: Copper(I) ions
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis methods such as continuous flow chemistry, which allows for the efficient and controlled production of large quantities of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 5-Methyl-1-propyl-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives
科学的研究の応用
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking its activity.
Molecular Targets: The triazole ring can interact with various biological targets, including proteins and nucleic acids, leading to changes in their function and activity.
Pathways Involved: The inhibition of carbonic anhydrase affects physiological processes such as respiration, acid-base balance, and ion transport.
類似化合物との比較
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A similar triazole compound with different substituents, known for its nitrification inhibitory properties.
1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Another triazole derivative with a nitrophenyl group, used in various synthetic applications.
Uniqueness
5-Methyl-1-propyl-1H-1,2,3-triazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H11N3O |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
5-methyl-1-propyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C7H11N3O/c1-3-4-10-6(2)7(5-11)8-9-10/h5H,3-4H2,1-2H3 |
InChIキー |
KVZYCVLYNKIOIR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=C(N=N1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066166.png)
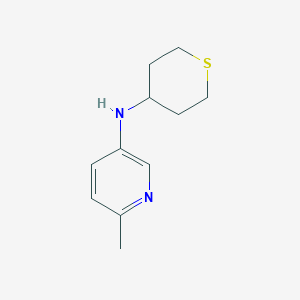
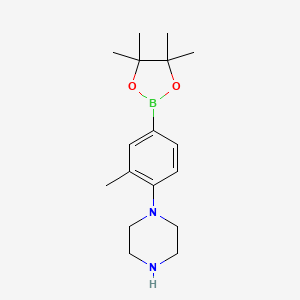
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13066185.png)
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)


![(1R,2R)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13066203.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(thiolan-3-yl)acetic acid](/img/structure/B13066213.png)
